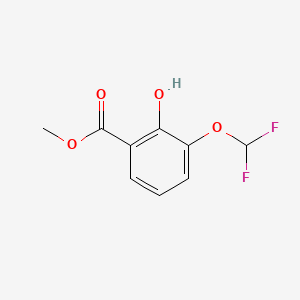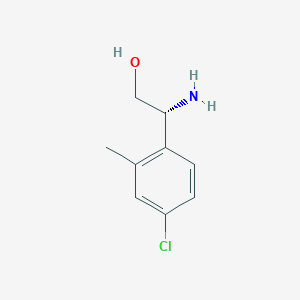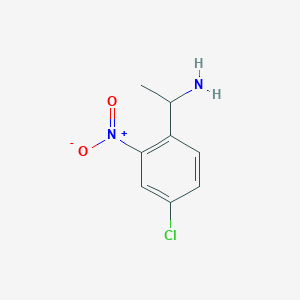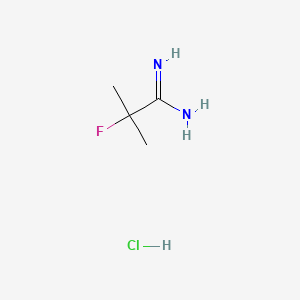
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride is a chemical compound that features a difluoroethanol group attached to an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both fluorine atoms and the imidazole ring imparts unique chemical properties to this compound, making it a subject of scientific research.
準備方法
The synthesis of 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 2,2-difluoroethanol with imidazole under specific conditions to form the desired product. The reaction may require a catalyst and controlled temperature to ensure high yield and purity.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or ethanol may be used to dissolve the reactants.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems can also help in maintaining consistent quality and yield.
化学反応の分析
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. The imidazole ring can interact with active sites of enzymes, making it a valuable tool for studying enzyme mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infections.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for various chemical processes.
作用機序
The mechanism of action of 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
類似化合物との比較
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one and 2,2-difluoro-1-(1H-imidazol-4-yl)ethan-1-ol share structural similarities with 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride.
Uniqueness: The unique combination of the difluoroethanol group and the imidazole ring in 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride imparts distinct chemical properties. This makes it more versatile in various applications compared to its analogs.
特性
分子式 |
C5H7ClF2N2O |
|---|---|
分子量 |
184.57 g/mol |
IUPAC名 |
2,2-difluoro-1-(1H-imidazol-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C5H6F2N2O.ClH/c6-4(7)3(10)5-8-1-2-9-5;/h1-4,10H,(H,8,9);1H |
InChIキー |
PDYBHVMVOLMXGR-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N1)C(C(F)F)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol](/img/structure/B13597467.png)







![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-5-methylhexanoic acid](/img/structure/B13597512.png)





